

"application of Dihydroxy-oxo-azanium in materials science"

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Compound of Interest

Compound Name: Dihydroxy-oxo-azanium

CAS No.: 5265-81-6

Cat. No.: B14737712

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Application Note: **Dihydroxy-oxo-azanium** (

) in Advanced Materials Synthesis

Introduction & Chemical Identity

Dihydroxy-oxo-azanium (IUPAC: dihydroxy(oxo)azanium), chemically distinct as the Nitracidium ion (

), is the highly reactive, protonated conjugate acid of nitric acid.^{[1][2]} While often conflated with the nitrate anion in automated chemical databases, the

cation is a distinct, potent electrophile existing in superacidic media (e.g., oleum/nitric acid blends).^{[1][2]}

In materials science and drug development, this species serves as the critical "activation state" of nitric acid, preceding the formation of the nitronium ion (

) or acting directly as a proton-coupled nitrating agent.^{[1][2]} Its applications are pivotal in the synthesis of High-Energy Density Materials (HEDMs), functionalized polymers, and the

covalent modification of carbon nanomaterials (CNTs/Graphene).[1][2]

Key Chemical Properties:

- Formula:
- Role: Super-electrophile precursor, Protonating agent.[1][2]
- Existence Domain: Anhydrous
, Superacids (
, Mixed Acid (
).[1][2]

Application I: Synthesis of Energetic Polymers (HEDMs)

The primary application of **Dihydroxy-oxo-azanium** is in the controlled nitration of polymer backbones to produce energetic binders used in solid propellants and plastic-bonded explosives (PBXs).[1][2] Unlike traditional small-molecule nitration, polymer nitration requires precise control over the

concentration to prevent chain degradation while maximizing the Degree of Substitution (DS). [1][2]

Mechanistic Insight

The nitration proceeds via an electrophilic attack on the polymer's hydroxyl or aromatic groups. [1][2] The

species acts as a "carrier" of the nitro group, often transferring while releasing water.[1][2]

In highly viscous polymer solutions, the lifetime of is significant, influencing the kinetics of nitration compared to the free ion.[1][2]

Protocol: Controlled Nitration of Polyvinyl Alcohol (PVA) to PVN

Objective: Synthesize Polyvinyl Nitrate (PVN), an energetic binder, using in situ generated Dihydroxy-oxo-azanium.[1][2]

Reagents:

- Polyvinyl Alcohol (PVA), high molecular weight (hydrolyzed).[1][2]
- Fuming Nitric Acid (, source of).[1][2]
- Sulfuric Acid (, catalyst/dehydrating agent).[1][2]
- Dichloromethane (DCM) for extraction.[1][2]

Workflow:

- Generation of Active Species:
 - Cool of to in a jacketed reactor.
 - Dropwise add of Fuming while maintaining temp

- Checkpoint: The formation of a pale yellow solution indicates the generation of
and
.[1][2]
- Polymer Addition:
 - Slowly add

of powdered PVA to the acid mixture.[1][2] Addition must be over 30 mins to prevent localized heating (exotherm control).[1][2]
 - Note: The hydroxyl groups of PVA attack the **Dihydroxy-oxo-azanium** center.[1][2]
- Reaction Phase:
 - Stir at

for 60 minutes.
 - Allow temperature to rise to

for 30 minutes to drive conversion.
- Quenching & Isolation:
 - Pour the reaction mixture into

of crushed ice/water (rapid quenching).
 - The PVN precipitates as a white, fibrous solid.[1][2]
 - Filter and wash with

(to neutralize residual acid) followed by distilled water until neutral pH.[1][2]
- Purification:

- Dissolve crude PVN in acetone and re-precipitate in cold water to remove trapped acid traces.^{[1][2]}
- Vacuum dry at

(Do not exceed

due to thermal sensitivity).^{[1][2]}

Data Analysis:

| Parameter | Target Specification | Method of Verification |
|-----------|----------------------|------------------------|
|-----------|----------------------|------------------------|

| Nitrogen Content |

| Elemental Analysis (CHN) | | Solubility | Soluble in Acetone/DCM | Visual Inspection | | Thermal Stability |

| DSC (

) ^{[1][2][3]}

Application II: Covalent Surface Engineering of Carbon Nanotubes

Dihydroxy-oxo-azanium is the active etchant in the "acid oxidation" of Carbon Nanotubes (CNTs).^{[1][2]} It attacks the

graphene lattice, creating

defects that hydrolyze into carboxylic acid (

) and hydroxyl (

) groups.^{[1][2]} This is essential for dispersing CNTs in polar solvents or composite matrices.^{[1][2]}

Protocol: Defect Engineering of MWCNTs

Objective: Introduce -COOH functionalities on Multi-Walled Carbon Nanotubes (MWCNTs) for sensor applications.[1][2]

Workflow:

- Sonication: Disperse

pristine MWCNTs in

of

mixture.

- Reflux Activation:

- Heat the mixture to

for 4 hours.

- Mechanism:[1][2][4] The

ion attacks the nanotube end-caps and sidewall defects, initiating oxidative unzipping.[1][2]

- Termination: Dilute with

deionized water.

- Filtration: Filter through a

PTFE membrane.[1][2]

- Validation:

- FTIR Spectroscopy: Look for

stretch at

[1][2]

- Raman Spectroscopy: Measure

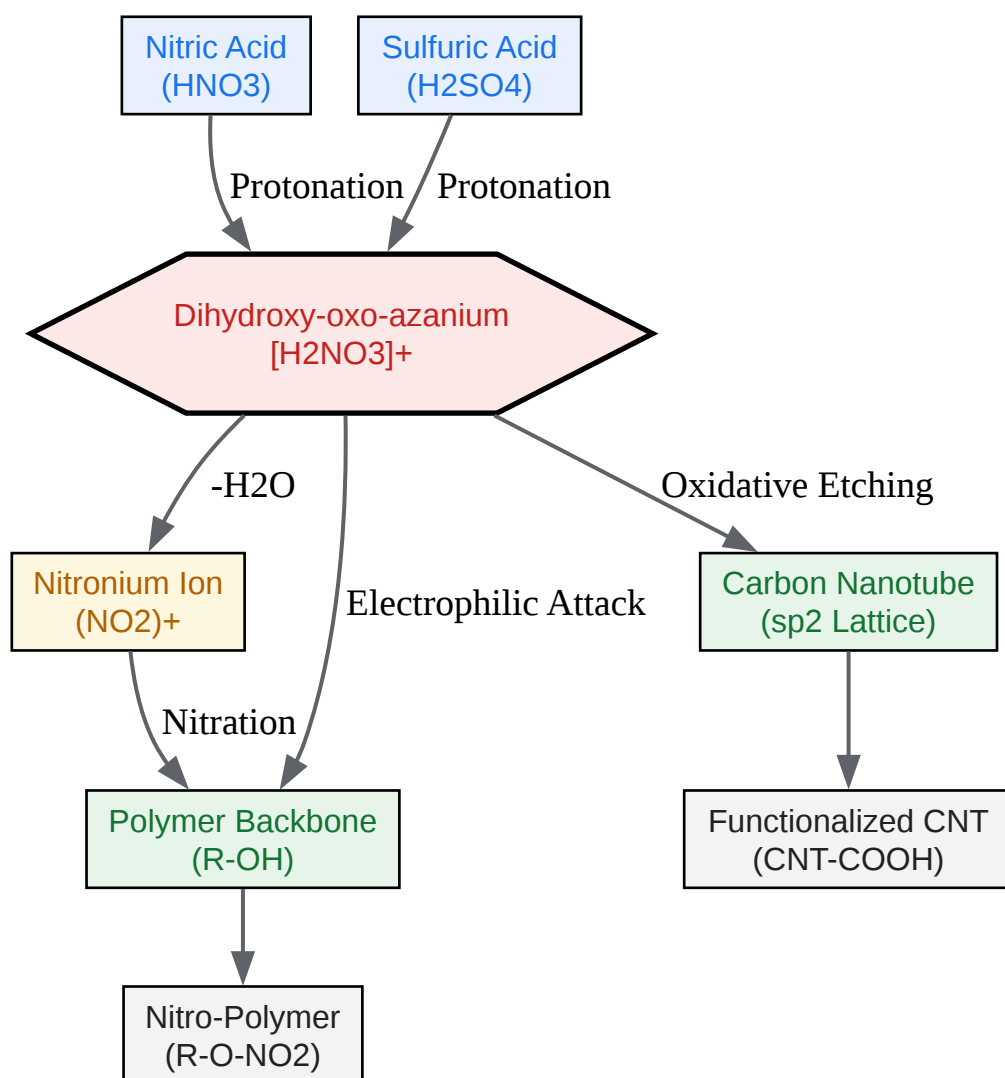
ratio.[1][2] An increase from

(pristine) to

indicates successful functionalization.[1][2]

Mechanistic Visualization

The following diagram illustrates the generation of **Dihydroxy-oxo-azanium** and its divergent pathways in Polymer Nitration vs. CNT Oxidation.



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Caption: Pathway of **Dihydroxy-oxo-azanium** generation and its dual role in electrophilic nitration of polymers and oxidative etching of carbon nanomaterials.[1][2]

Safety & Handling (Critical)

- Superacid Hazard: The mixtures used to generate are extremely corrosive and oxidizing.^{[1][2]} Use PFA/PTFE labware; glass is acceptable but avoid metals.^{[1][2]}
- Runaway Reactions: Nitration is highly exothermic.^{[1][2]} Always add the substrate to the acid slowly with active cooling.^{[1][2]} Never add acid to the substrate in bulk.^{[1][2]}
- Explosive Potential: Polyvinyl Nitrate and other nitrated products are energetic materials.^{[1][2]} Handle small quantities () in a grounded fume hood behind a blast shield.

References

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- PubChem Compound Summary. "**Dihydroxy-oxo-azanium** (CID 498506)."^{[1][2][3][5][6]} National Center for Biotechnology Information.^{[1][2]} [Link](#)

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